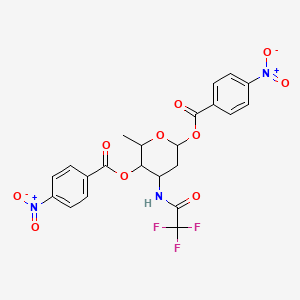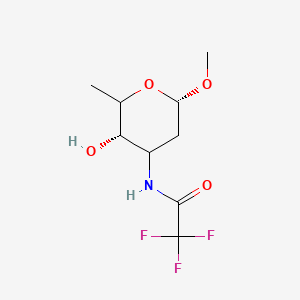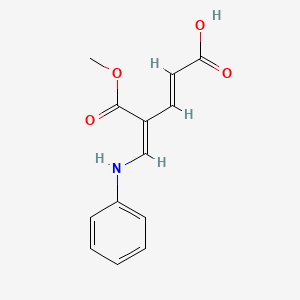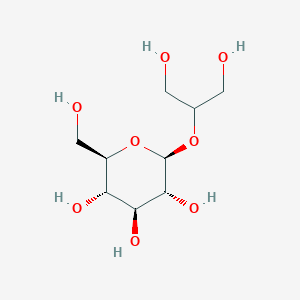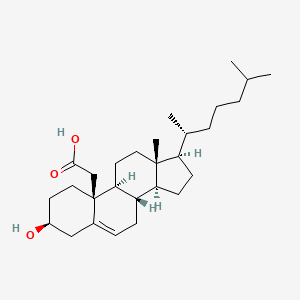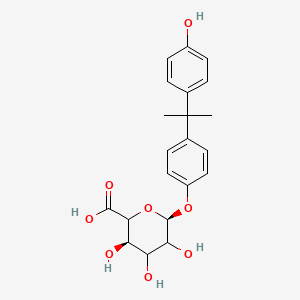
Chlorhydrate de nor-cisapride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nor Cisapride Hydrochloride is a metabolite of Cisapride, a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract. It is primarily used in pharmaceutical research and testing as a reference standard . The compound’s molecular formula is C14H21Cl2N3O3, and it has a molecular weight of 350.24 g/mol .
Applications De Recherche Scientifique
Nor Cisapride Hydrochloride is primarily used in scientific research as a reference standard for pharmaceutical testing . Its applications include:
Chemistry: Used as a reference material in analytical chemistry to ensure the accuracy and reliability of experimental results.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and safety profile.
Industry: Utilized in the development and quality control of pharmaceutical products.
Mécanisme D'action
Target of Action
Nor Cisapride Hydrochloride, a metabolite of Cisapride , primarily targets the serotonin 5-HT4 receptors . These receptors play a crucial role in the enteric nervous system, specifically the myenteric plexus .
Mode of Action
Nor Cisapride Hydrochloride acts as a parasympathomimetic . Upon activation of the serotonin 5-HT4 receptors, it promotes the release of acetylcholine neurotransmitters in the enteric nervous system .
Biochemical Pathways
The activation of the serotonin 5-HT4 receptors leads to an increase in acetylcholine release in the enteric nervous system . This results in the stimulation of motility in the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions . It also increases the tone and amplitude of gastric contractions, relaxes the pyloric sphincter and the duodenal bulb, and increases peristalsis of the duodenum and jejunum, resulting in accelerated gastric emptying and intestinal transit .
Pharmacokinetics
The primary mode of elimination of Nor Cisapride Hydrochloride involves the inhibition of cytochrome P450 (CYP) 3A4, thereby increasing plasma concentrations of the drug . This process is subject to interindividual variability in CYP3A expression and to drug interactions involving this isoform .
Result of Action
The molecular and cellular effects of Nor Cisapride Hydrochloride’s action include the stimulation of gastrointestinal motor activity through an indirect mechanism involving the release of acetylcholine . This results in increased motility of the upper gastrointestinal tract, leading to accelerated gastric emptying and intestinal transit . In addition, it has been found that Nor Cisapride Hydrochloride can reduce blood glucose levels and increase serum insulin secretion .
Action Environment
The action, efficacy, and stability of Nor Cisapride Hydrochloride can be influenced by various environmental factors. For instance, the formulation of the drug can impact its sustained release, potentially reducing the frequency of administration . Furthermore, certain concomitant medications can interact with Nor Cisapride Hydrochloride, affecting its metabolism and overall effect .
Analyse Biochimique
Biochemical Properties
Nor Cisapride Hydrochloride, like its parent compound Cisapride, acts as a serotonin 5-HT4 agonist . Upon activation of the receptor signaling pathway, Nor Cisapride Hydrochloride promotes the release of acetylcholine neurotransmitters in the enteric nervous system .
Cellular Effects
Nor Cisapride Hydrochloride stimulates motility of the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions . It increases the tone and amplitude of gastric contractions, relaxes the pyloric sphincter and the duodenal bulb, and increases peristalsis of the duodenum and jejunum resulting in accelerated gastric emptying and intestinal transit .
Molecular Mechanism
The molecular mechanism of Nor Cisapride Hydrochloride involves the stimulation of the serotonin 5-HT4 receptors which increases acetylcholine release in the enteric nervous system (specifically the myenteric plexus) . This results in increased gastrointestinal motility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Nor Cisapride Hydrochloride involves the biotransformation of Cisapride by human cytochrome P450 enzymes . The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound can be prepared through the metabolic pathways of Cisapride.
Industrial Production Methods: Industrial production methods for Nor Cisapride Hydrochloride are not extensively detailed in the literature. it is typically produced in controlled laboratory settings for research purposes, ensuring high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: Nor Cisapride Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The specific reagents and conditions for these reactions are not well-documented for Nor Cisapride Hydrochloride. general reagents for oxidation might include oxidizing agents like potassium permanganate, while reducing agents could include hydrogen gas or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Comparaison Avec Des Composés Similaires
Metoclopramide: Another gastroprokinetic agent that acts as a dopamine antagonist.
Domperidone: A dopamine antagonist used to enhance gastrointestinal motility.
Uniqueness: Nor Cisapride Hydrochloride is unique due to its specific metabolic origin from Cisapride and its selective action on serotonin 5-HT4 receptors. Unlike its parent compound, Nor Cisapride Hydrochloride is primarily used in research settings rather than clinical applications .
Propriétés
IUPAC Name |
4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3.ClH/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2;/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19);1H/t11-,13+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDLDHRUBZVPDI-YLAFAASESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CNCC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B1141146.png)
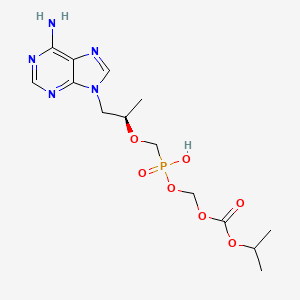
![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)

![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)

